![molecular formula C15H19N3O3S2 B2823894 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 941918-75-8](/img/structure/B2823894.png)
1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a derivative of benzothiazole. Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antimycobacterial Activity
Compounds analogous to 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. A series of novel analogues showed varying degrees of activity, with certain derivatives demonstrating significant anti-tubercular efficacy. These findings suggest the potential for development into anti-tubercular agents with further research and optimization (Naidu et al., 2014).
Antidepressant Mechanism Exploration
Another related compound, Lu AA21004, has been studied for its metabolism in human liver microsomes and recombinant enzymes, revealing insights into its oxidative metabolism pathway. Understanding the metabolic processes of such compounds can contribute to the development of new antidepressants by identifying metabolic enzymes involved and potential metabolites formed (Hvenegaard et al., 2012).
Antibacterial and Antifungal Potential
Derivatives of piperazinyl quinolones, sharing functional groups with the subject compound, have shown high activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these derivatives provide valuable insights into designing more potent antimicrobial agents, highlighting the potential for these compounds in addressing antibiotic resistance issues (Foroumadi et al., 2005).
Anti-inflammatory Properties
A study on novel imidazole derivatives, which share structural similarities with the target compound, demonstrated significant in vitro and in vivo anti-inflammatory activities. These compounds, particularly those with specific substitutions, showed promising results in membrane stabilization and rat paw oedema models. This suggests the compound's potential framework for developing new anti-inflammatory drugs (Ahmed et al., 2017).
Antiproliferative and Anticancer Activity
Research on benzothiazole derivatives, including those with piperazine groups, has unveiled compounds with potent antiproliferative activity against various cancer cell lines. Such studies not only highlight the therapeutic potential of these molecules in cancer treatment but also contribute to understanding the molecular basis of their activity, paving the way for the development of novel anticancer drugs (Al-Soud et al., 2008).
特性
IUPAC Name |
1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-14(19)17-6-8-18(9-7-17)15-16-12-5-4-11(23(2,20)21)10-13(12)22-15/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDMCNIQBVDQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

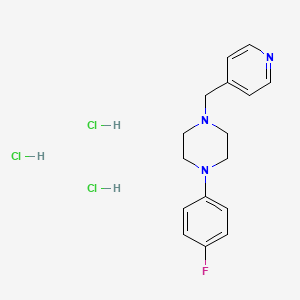
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)
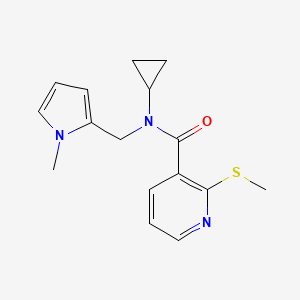
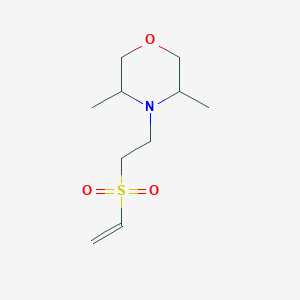
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)

![2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2823820.png)
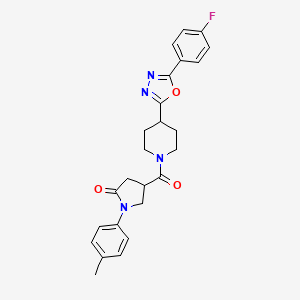
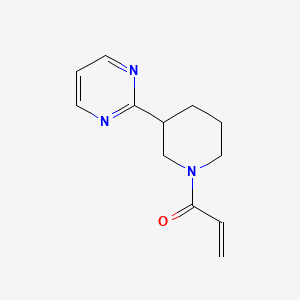
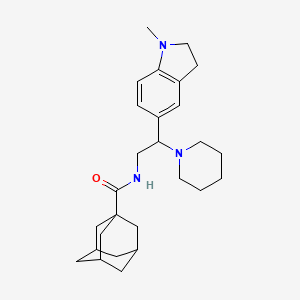
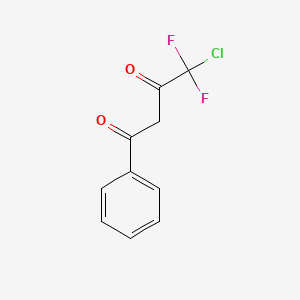
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2823832.png)
![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2823833.png)
![5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)